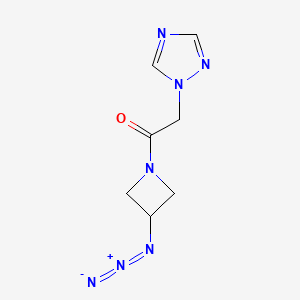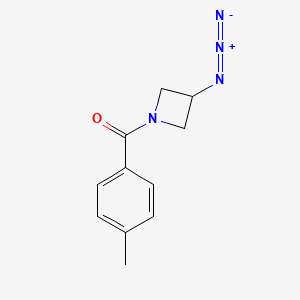
(4-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structure-Activity Relationship and Pharmacological Evaluation
A potent NR2B subunit-selective antagonist of the NMDA receptor was identified, demonstrating the importance of structure-activity relationships (SAR) in developing compounds with improved ADME properties for potential therapeutic applications. This compound showed efficacy comparable to besonprodil in a mouse model of formalin-induced hyperalgesia, highlighting its potential in pain management (Borza et al., 2007).
Crystal Structure and Hydrogen Bonding Patterns
The crystal structures of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and its derivative were analyzed, revealing distinct sites of protonation and hydrogen bonding patterns. This research contributes to understanding the molecular conformations and intermolecular interactions of compounds related to (4-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone, with implications for drug design and development (Böck et al., 2021).
TRPV4 Antagonists for Pain Treatment
A series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were synthesized and identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, demonstrating analgesic effects in models of pain. This highlights the therapeutic potential of such compounds in treating pain-related conditions (Tsuno et al., 2017).
Synthesis and Docking Studies
Synthesis, spectral characterization, and docking studies of compounds structurally related to (4-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone were performed to investigate their antibacterial activity. Such studies are crucial for understanding the molecular basis of the biological activity of novel compounds and guiding the development of new drugs (Shahana & Yardily, 2020).
Safety and Hazards
The safety data sheets (SDS) for “(4-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone” were not found in the search results. SDS are important documents that provide information about the properties of specific substances, including physical and chemical properties, health and safety hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical .
Propriétés
IUPAC Name |
(4-aminopiperidin-1-yl)-(6-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-3-2-9(8-14-11)12(16)15-6-4-10(13)5-7-15/h2-3,8,10H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZAYVYMBSIFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















